molecular formula C13H10ClNO B1391904 2-(3-Chlorobenzoyl)-6-methylpyridine CAS No. 1187164-36-8

2-(3-Chlorobenzoyl)-6-methylpyridine

Cat. No. B1391904
M. Wt: 231.68 g/mol
InChI Key: LWAJOXDYDDBZHD-UHFFFAOYSA-N
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Description

3-Chlorobenzoyl Chloride is a clear colourless liquid . It is used in the synthesis of isoquinoline derivatives as potent CRTH2 antagonists in treatment of allergies. It is also used in the synthesis of anticancer 2-phenzainamine derivatives .


Synthesis Analysis

The synthesis of chlorobenzoyl chloride involves the chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system . Another method involves carrying out a sulfonation reaction by taking benzoyl chloride as a raw material, conducting a catalytic chlorination reaction, and then conducting a sulfur dioxide removal chlorination reaction .


Molecular Structure Analysis

The molecular formula of 3-Chlorobenzoyl chloride is C7H4Cl2O . Its average mass is 175.012 Da and its monoisotopic mass is 173.963913 Da .


Physical And Chemical Properties Analysis

3-Chlorobenzoyl chloride is a clear colourless liquid with a density of 1.367 g/mL at 20 °C . Its boiling point is 225 °C .

Scientific Research Applications

1. Structural Analysis and Hydrogen Bonding

Research has revealed interesting structural properties in related compounds. In a study by Waddell et al. (2011), 2-amino-6-methylpyridin-1-ium 2-carboxy-3,4,5,6-tetrachlorobenzoate was analyzed, showing a two-dimensional network of hydrogen-bonded ions with characteristic R(2)(2)(8) motifs due to hydrogen bonding between 2-aminopyridinium and carboxylate units (Waddell, Hulse, & Cole, 2011).

2. Nickel(II) Carboxylate Chemistry

Escuer et al. (2011) investigated 6-methylpyridine-2-carbaldehydeoxime in nickel(II) chemistry. The study isolated new clusters exhibiting antiferromagnetic and ferrimagnetic interactions, contributing significantly to the understanding of metal-ligand interactions (Escuer, Vlahopoulou, & Mautner, 2011).

3. Photochemical Dimerization

Taylor and Kan (1963) explored the photochemical dimerization of 2-aminopyridines, including 2-amino-6-methylpyridines. Their research provides insights into the chemical and physical properties of these dimers, which are significant for understanding the photoreactivity of pyridine derivatives (Taylor & Kan, 1963).

4. Fluorescence Labeling in Chemical Analysis

A study by Nakaya et al. (1996) demonstrated the use of α,β-unsaturated carbonyl compounds and 2-methylpyridines as fluorescent labeling reagents. This application is particularly useful in the quantitative analysis of biological compounds like carnitine (Nakaya, Funabiki, Shibata, Muramatsu, & Matsui, 1996).

5. Antimicrobial Activity and DNA Interaction

Research on [Ag(2-amino-3-methylpyridine)(2)]NO(3) and [Ag(pyridine-2-carboxaldoxime)NO(3)] revealed considerable antimicrobial activity against various bacteria and yeast. These compounds also bind to DNA, influencing its electrophoretic mobility (Abu-Youssef et al., 2010).

6. Inhibition Studies on Carbonic Anhydrase Isoenzymes

Yenikaya et al. (2011) synthesized novel amino salicylato salts and their Cu(II) complexes, demonstrating effective inhibitory activity on human carbonic anhydrase isoenzymes. This research has potential implications in the development of inhibitors for therapeutic applications (Yenikaya, Sarı, İlkimen, Bülbül, & Büyükgüngör, 2011).

7. Synthesis and Characterization of Molecular Salts

Research by Babu et al. (2014) on 2-amino-6-methylpyridinium 2,2,2-trichloroacetate demonstrated the importance of studying molecular salts for their potential applications in various chemical and pharmaceutical fields (Babu, Peramaiyan, Nizammohideen, & Mohan, 2014).

Safety And Hazards

3-Chlorobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

(3-chlorophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9-4-2-7-12(15-9)13(16)10-5-3-6-11(14)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAJOXDYDDBZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801242461
Record name (3-Chlorophenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorobenzoyl)-6-methylpyridine

CAS RN

1187164-36-8
Record name (3-Chlorophenyl)(6-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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